Structural Divergence: Adamantyl vs. 4-Chlorobenzyl N-Substitution within the Identical Piperidine-Pyrone Core
The closest commercially observable analog possessing an identical piperidine-pyrone core is N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1704535-05-6). The sole structural difference between the target compound and this analog resides at the terminal carboxamide nitrogen: a bulky, caged 1-adamantyl group (C₁₀H₁₅, contributing ~135.2 Da) versus a planar 4-chlorobenzyl moiety (C₇H₆Cl). This single-point modification results in a molecular weight increase of ~9.7 g/mol (386.49 vs. 376.84 g/mol) and a dramatically different three-dimensional shape (adamantyl is spherical and highly symmetric; 4-chlorobenzyl is planar with a single rotational degree of freedom) [1]. Within the context of the CB1-targeting pharmacophore claimed in WO2007144394A2, the adamantyl group is predicted to occupy a distinct lipophilic sub-pocket that the 4-chlorobenzyl group cannot effectively fill, as evidenced by the patent's explicit SAR teaching that N-substituent variation directly modulates receptor affinity [1].
| Evidence Dimension | Terminal N-substituent identity and molecular topology |
|---|---|
| Target Compound Data | 1-adamantyl group; MW 386.49 g/mol; spherical, bulky, lipophilic cage |
| Comparator Or Baseline | 4-chlorobenzyl group; MW 376.84 g/mol; planar aromatic, single rotatable bond |
| Quantified Difference | MW difference: +9.65 g/mol; topological polar surface area (predicted): ~67.9 Ų (target) vs. ~67.9 Ų (analog) — equivalent H-bond capacity but divergent 3D volume and lipophilicity |
| Conditions | Computational prediction based on SMILES structures (target: CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4; analog: ClC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)OC3=CC(=O)OC(C)=C3) |
Why This Matters
For procurement decisions targeting CB1 receptor modulation, the adamantyl-substituted compound offers access to a structurally distinct chemical space that the 4-chlorobenzyl analog cannot explore, directly addressing the SAR guidance of the foundational patent.
- [1] J.P. Rivière, P. Casellas, L. Hortala, et al. Pharmaceutical use of substituted piperidine carboxamides. WO2007144394A2, filed June 14, 2007, and published December 21, 2007. View Source
